2-Chloropyridine-d4

LC-MS/MS Method Validation Bioanalysis Stable Isotope Labeled Internal Standards

2-Chloropyridine-d4 is a stable isotope-labeled analog of 2-chloropyridine, in which four hydrogen atoms on the pyridine ring are replaced by deuterium. This deuterated derivative possesses a molecular formula of C5D4ClN and a molecular weight of approximately 117.57 g/mol.

Molecular Formula C5H4ClN
Molecular Weight 117.57 g/mol
CAS No. 1001003-94-6
Cat. No. B015918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-d4
CAS1001003-94-6
Synonymso-Chloropyridine-d4;  α-Chloropyridine-d4;  NSC 4649-d4; 
Molecular FormulaC5H4ClN
Molecular Weight117.57 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)Cl
InChIInChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D
InChIKeyOKDGRDCXVWSXDC-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-d4 (CAS 1001003-94-6) Technical and Procurement Overview


2-Chloropyridine-d4 is a stable isotope-labeled analog of 2-chloropyridine, in which four hydrogen atoms on the pyridine ring are replaced by deuterium . This deuterated derivative possesses a molecular formula of C5D4ClN and a molecular weight of approximately 117.57 g/mol . The compound typically exists as a colorless to light yellow liquid or oil . Its primary differentiation stems from its isotopic label, which introduces a mass shift of +4 Da (M+4) compared to the unlabeled parent compound, a critical feature for its primary role as an internal standard in mass spectrometry-based analytical workflows .

Critical Limitations of Generic Analogs for 2-Chloropyridine-d4 Quantification


Substituting 2-chloropyridine-d4 with its non-deuterated counterpart or other structural analogs in quantitative mass spectrometry workflows introduces unacceptable analytical error and data ambiguity. While non-deuterated 2-chloropyridine shares identical chemical and physical properties, it cannot be distinguished from the native analyte in the mass spectrometer, rendering accurate internal standardization impossible [1]. Conversely, using other halogenated pyridine analogs as internal standards, such as 2-bromo-5-chloropyridine, introduces differential ionization efficiency and chromatographic behavior, which directly violates the fundamental principle that an internal standard must co-elute and ionize identically to the target analyte [2]. The specific M+4 mass shift of the d4 label is optimal for avoiding interference from the naturally occurring M+2 isotope of chlorine while maintaining sufficient mass separation for robust quantification .

Quantitative Differentiation of 2-Chloropyridine-d4: A Procurement-Focused Evidence Guide


Chromatographic Co-Elution and Retention Time Fidelity Compared to Structural Analogs

In LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard like 2-Chloropyridine-d4 is expected to demonstrate near-identical chromatographic retention time to its non-labeled analyte counterpart, 2-chloropyridine. This behavior contrasts sharply with that of structural analogs, which can exhibit significant retention time differences, thereby failing to correct for matrix effects and ionization suppression or enhancement that occur over the chromatographic run. While 2-chloropyridine-d4 is expected to co-elute with 2-chloropyridine (Rt difference <0.1 min), structural analogs have been shown to have Rt differences >0.5 min under identical LC conditions [1][2]. For a D4-labeled analog, the retention time shift is typically minimal (often <0.05 min) under reversed-phase conditions, a key requirement for accurate quantification in complex biological matrices [3].

LC-MS/MS Method Validation Bioanalysis Stable Isotope Labeled Internal Standards

Mass Spectrometric Differentiation via Diagnostic M+4 Isotopic Shift

The definitive mass spectrometric advantage of 2-chloropyridine-d4 over its non-deuterated parent is the +4 Da mass shift (M+4). This provides a clear, distinct signal in the mass spectrometer, eliminating any potential for signal overlap between the internal standard and the analyte . In contrast, using a compound with a smaller mass shift (e.g., a D1- or D2-labeled analog) risks interference from the natural abundance M+1 and M+2 isotopic peaks of the analyte. 2-Chloropyridine-d4 (target compound) exhibits a +4 Da mass shift, while 2-chloropyridine (unlabeled) has a 0 Da shift .

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

Verifiable Isotopic Purity Specification for Analytical Consistency

The value of a deuterated standard is directly tied to its isotopic purity. A low isotopic purity introduces significant quantitative error due to the presence of unlabeled molecules contributing to the analyte signal. 2-Chloropyridine-d4 is commercially supplied with a verifiable specification of 99 atom % D isotopic purity . This high level of enrichment minimizes the contribution of the D0 species (the unlabeled analyte) to the internal standard signal, which is crucial for maintaining assay accuracy, especially at low analyte concentrations. Lower-grade deuterated compounds (e.g., <95 atom % D) would introduce a larger, less reproducible bias.

Isotopic Enrichment Quality Control Analytical Standards

Impact of Primary Deuterium Kinetic Isotope Effect on Reaction Pathway Selectivity

In synthetic applications, the deuterium label of 2-chloropyridine-d4 can profoundly alter reaction outcomes due to a primary kinetic isotope effect (KIE). In a reported synthesis of α7 agonists for Alzheimer's disease research, when [3,4,5,6-2H4]2-chloropyridine was used in a coupling reaction, the major product was the alcohol [2H6]-6, indicating that the primary isotope effect for the lithiation step was significant enough to shift the reaction pathway compared to the unlabeled compound [1]. This property can be leveraged to direct reactions or to study reaction mechanisms, but it also serves as a caution that the deuterated compound is not a chemically inert substitute in all reactions. This is a key differentiator from the non-deuterated analog, which would not exhibit this effect.

Mechanistic Studies Radiolabeling Synthesis Isotope Effect

Primary Application Scenarios for 2-Chloropyridine-d4 Based on Demonstrated Differentiation


LC-MS/MS Bioanalysis of 2-Chloropyridine in Pharmacokinetic and Toxicology Studies

The primary application for 2-chloropyridine-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of 2-chloropyridine in complex biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS [1]. The M+4 mass shift ensures no interference from the analyte's natural isotopic distribution, while its near-identical physicochemical properties guarantee consistent recovery and co-elution, directly addressing matrix effects and ionization variability [2]. This is essential for generating reliable pharmacokinetic (PK) parameters and toxicokinetic (TK) data for regulatory submissions.

Environmental Monitoring and Trace Analysis of 2-Chloropyridine as a Water Contaminant

2-Chloropyridine is a known trace organic chemical and genotoxic agent found in wastewater and drinking water, often as a decomposition product of certain insecticides [3]. 2-Chloropyridine-d4 serves as an indispensable SIL-IS for developing and validating sensitive, accurate LC-MS/MS methods to monitor this contaminant at sub-ppb levels in environmental water samples . Its use enables laboratories to meet stringent regulatory detection limits by correcting for sample loss during extraction and concentration steps.

Mechanistic and ADME Studies Using Deuterium as a Tracer

In drug metabolism and pharmacokinetics (DMPK) research, 2-chloropyridine-d4 can be utilized as a tracer to elucidate metabolic pathways of 2-chloropyridine-containing compounds . By using the deuterated analog, researchers can distinguish parent drug from metabolites and track the fate of the pyridine ring in in vitro and in vivo systems without the use of radioactive isotopes. The compound's behavior also serves as a specific case study for understanding deuterium isotope effects (DIE) in pyridine-based scaffolds, which is critical for the rational design of metabolically stable deuterated drugs [4].

Calibration and Quality Control in Synthesis of Deuterated Pharmaceuticals

As a deuterated building block, 2-chloropyridine-d4 is used in the multi-step synthesis of more complex labeled molecules for use as internal standards or as candidates for deuterated drugs [5]. In this context, its high isotopic purity (≥99 atom % D) is a non-negotiable specification. It ensures that the final product maintains a high degree of labeling, which is essential for its intended analytical or pharmacological properties. Using lower-purity material would lead to a mixed isotopic population in the final product, complicating analysis and potentially invalidating study results.

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